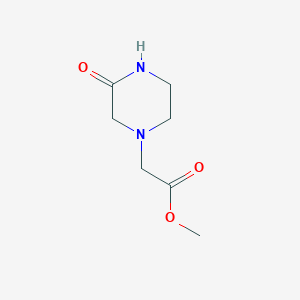

Methyl 2-(3-oxopiperazin-1-YL)acetate

Description

BenchChem offers high-quality Methyl 2-(3-oxopiperazin-1-YL)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(3-oxopiperazin-1-YL)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(3-oxopiperazin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-12-7(11)5-9-3-2-8-6(10)4-9/h2-5H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOQMDOAXJSKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651719 | |

| Record name | Methyl (3-oxopiperazin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039843-84-9 | |

| Record name | Methyl (3-oxopiperazin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of Methyl 2-(3-oxopiperazin-1-YL)acetate

An In-depth Technical Guide to the Synthesis of Methyl 2-(3-oxopiperazin-1-yl)acetate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, scientifically-grounded overview of the synthesis of Methyl 2-(3-oxopiperazin-1-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and drug development. The document elucidates the most direct and efficient synthetic pathways, beginning with the formation of the core piperazin-2-one scaffold, followed by its functionalization via N-alkylation. The narrative emphasizes the chemical rationale behind procedural choices, offering detailed, step-by-step experimental protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this synthetic process.

Introduction and Strategic Overview

Methyl 2-(3-oxopiperazin-1-yl)acetate is a key intermediate characterized by a piperazin-2-one (a cyclic amide) core, functionalized at the N1 position with a methyl acetate group. The piperazinone motif is considered a "privileged structure" in medicinal chemistry, frequently appearing in bioactive molecules and pharmaceuticals due to its ability to act as a peptidomimetic and engage in specific hydrogen bonding interactions.[1] This guide focuses on a robust and widely applicable two-step synthetic strategy, which is both logical and efficient for laboratory-scale preparation.

The overall synthetic approach is dissected into two primary stages:

-

Formation of the Piperazin-2-one Heterocycle: The foundational step involves the construction of the six-membered piperazin-2-one ring.

-

N-Alkylation of the Piperazin-2-one Core: The secondary amine within the heterocycle is subsequently alkylated to introduce the methyl acetate side chain.

This bifurcated approach allows for modularity and high yields, making it a preferred method for accessing the target compound and its derivatives.

Retrosynthetic Analysis and Workflow

A retrosynthetic analysis of the target molecule, Methyl 2-(3-oxopiperazin-1-yl)acetate, logically disconnects the C-N bond formed during the alkylation step. This reveals the two key precursors: the piperazin-2-one ring and an electrophilic two-carbon synthon , such as methyl bromoacetate. The piperazin-2-one itself can be retrosynthetically derived from the cyclization of ethylenediamine and an ethyl haloacetate.

Caption: Retrosynthetic pathway for the target molecule.

This analysis leads to the following forward synthetic workflow, which forms the basis of this guide.

Caption: Overall two-step synthetic workflow.

Synthetic Methodologies and Experimental Protocols

Part A: Synthesis of Piperazin-2-one

The most direct synthesis of the piperazin-2-one core involves the cyclization reaction between ethylenediamine and an ethyl haloacetate, such as ethyl chloroacetate.[2] This reaction proceeds via a tandem nucleophilic substitution and subsequent intramolecular amidation.

Mechanism Insight: The primary amine of ethylenediamine first acts as a nucleophile, displacing the chloride from ethyl chloroacetate. The resulting intermediate then undergoes an intramolecular cyclization, where the second amine attacks the ester carbonyl, eliminating ethanol to form the stable six-membered lactam (amide) ring.

Detailed Experimental Protocol:

-

Setup: To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylenediamine (e.g., 30 g, 0.5 mol) and a suitable solvent such as 1,4-dioxane or tetrahydrofuran (THF) (500 mL).[2]

-

Reagent Addition: While stirring, slowly add a solution of ethyl chloroacetate (e.g., 55.2 g, 0.45 mol) in the same solvent (100 mL) to the flask. The addition should be controlled to manage any exotherm.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C, depending on the solvent) and maintain for 8-12 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the crude residue in a minimal amount of hot ethyl acetate. Upon cooling, the product, piperazin-2-one, will often precipitate as a white solid. If impurities persist, column chromatography using a silica gel stationary phase with an eluent system like ethyl acetate/methanol can be employed for further purification.[2]

Part B: N-Alkylation to Yield Methyl 2-(3-oxopiperazin-1-yl)acetate

With the piperazin-2-one core in hand, the final step is an N-alkylation reaction using methyl bromoacetate.[3] This is a classic Williamson ether synthesis analogue, applied here for C-N bond formation. A non-nucleophilic base is crucial to deprotonate the secondary amine of the piperazinone, thereby activating it for nucleophilic attack on the electrophilic methyl bromoacetate.

Mechanism Insight: The base (e.g., potassium carbonate) removes the proton from the N1 nitrogen of piperazin-2-one, creating a nucleophilic amide anion. This anion then attacks the carbon atom bearing the bromine in methyl bromoacetate in a classic SN2 reaction, displacing the bromide ion and forming the desired product.

Caption: N-Alkylation reaction mechanism.

Detailed Experimental Protocol:

-

Setup: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend piperazin-2-one (e.g., 10 g, 0.1 mol) and a mild base such as potassium carbonate (K₂CO₃) (e.g., 20.7 g, 0.15 mol) in a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) (100 mL).[4]

-

Reagent Addition: To the stirred suspension, add methyl bromoacetate (e.g., 16.8 g, 0.11 mol) dropwise at room temperature.[3]

-

Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC until the starting material (piperazin-2-one) is consumed. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.

-

Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts (e.g., K₂CO₃ and KBr). Wash the solid residue with a small amount of the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The residue can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield Methyl 2-(3-oxopiperazin-1-yl)acetate as a pure compound. The organic phase should be washed with water and brine, then dried over anhydrous Na₂SO₄ before solvent removal.[5]

Data Summary and Characterization

The successful synthesis of the target compound must be confirmed through rigorous analytical characterization.

| Parameter | Step A: Piperazin-2-one Synthesis | Step B: N-Alkylation |

| Key Reagents | Ethylenediamine, Ethyl Chloroacetate | Piperazin-2-one, Methyl Bromoacetate, K₂CO₃ |

| Solvent | 1,4-Dioxane or THF | Acetonitrile or DMF |

| Temperature | Reflux (80-100 °C) | Room Temperature to 50 °C |

| Typical Yield | 60-80% | 70-90% |

| Purification | Recrystallization or Column Chromatography | Column Chromatography |

Expected Characterization Data for Methyl 2-(3-oxopiperazin-1-yl)acetate:

-

1H NMR: The spectrum should show a characteristic singlet for the methyl ester protons (-OCH₃) around δ 3.7 ppm. Methylene protons of the acetate side chain (-CH₂CO) and the piperazine ring will appear as multiplets in the δ 3.0-4.0 ppm region. A broad singlet corresponding to the amide proton (-NH) may also be visible.[6]

-

13C NMR: Key signals would include two carbonyl carbons: one for the ester (~170 ppm) and one for the amide (~165 ppm). The methyl ester carbon should appear around δ 52 ppm.[7]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₇H₁₂N₂O₃, MW: 172.18 g/mol ) should be observed, typically as [M+H]⁺ in ESI-MS.[8]

Conclusion

The synthesis of Methyl 2-(3-oxopiperazin-1-yl)acetate is reliably achieved through a sequential, two-step process involving the initial formation of the piperazin-2-one heterocycle followed by a direct N-alkylation. This methodology is robust, high-yielding, and utilizes readily available commercial starting materials. The protocols outlined in this guide provide a solid foundation for the laboratory-scale production of this important chemical intermediate, enabling further research and development in the field of medicinal chemistry.

References

-

Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis. [Link]

-

Thieme Chemistry. Synthesis of Piperazin-2-ones. [Link]

-

ResearchGate. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. [Link]

-

Medvedeva, S. M., et al. The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. David Publishing. [Link]

-

PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

-

Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science. [Link]

-

National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

-

ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

-

Pittelkow, T., & Christensen, J. B. A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

-

ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

- Google Patents.

-

Rasayan Journal of Chemistry. SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][9] OXAZIN-4-YL) ACETATE DERIV. [Link]

-

PubChem. Methyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate. [Link]

- Google Patents. WO2017016530A1 - A method for preparing methyl (z)-3-[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl] amino]phenyl]amino]phenylmethylene)

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

-

ResearchGate. Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Page loading... [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. davidpublisher.com [davidpublisher.com]

- 7. Methyl [1-(4-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate (1009677-01-3) for sale [vulcanchem.com]

- 8. Methyl 2-(3-oxopiperazin-1-yl)acetate | CAS: 1039843-84-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2-(3-oxopiperazin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-(3-oxopiperazin-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this molecule is limited in publicly available literature, this document synthesizes information on related structures and fundamental chemical principles to offer valuable insights into its properties, synthesis, and potential applications.

Introduction: The Significance of the 3-Oxopiperazine Scaffold

The 3-oxopiperazine core is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide range of biological pathways. Its rigid, yet three-dimensional, structure allows for the precise spatial orientation of functional groups, making it an attractive building block for the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The presence of two nitrogen atoms offers opportunities for substitution, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Methyl 2-(3-oxopiperazin-1-yl)acetate, with its ester functionality at the N-1 position, represents a versatile intermediate for further chemical elaboration and the development of novel pharmaceutical candidates.

Physicochemical Properties

Precise experimental data for Methyl 2-(3-oxopiperazin-1-yl)acetate is not extensively reported. The following table summarizes its basic chemical identifiers and predicted properties based on its structure.

| Property | Value | Source |

| CAS Number | 1039843-84-9 | [1] |

| Molecular Formula | C₇H₁₂N₂O₃ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| IUPAC Name | methyl 2-(3-oxopiperazin-1-yl)acetate | |

| Appearance | Predicted to be a solid at room temperature | General knowledge |

| Solubility | Predicted to be soluble in polar organic solvents such as methanol, ethanol, and DMSO | General knowledge |

| Melting Point | Not reported | |

| Boiling Point | Not reported |

Molecular Structure and Spectroscopic Analysis (Predicted)

The structure of Methyl 2-(3-oxopiperazin-1-yl)acetate is characterized by a six-membered piperazinone ring with a methyl acetate group attached to the nitrogen atom at position 1.

Caption: Chemical structure of Methyl 2-(3-oxopiperazin-1-yl)acetate.

Predicted ¹H NMR Spectroscopy

-

~3.7 ppm (s, 3H): The singlet corresponds to the methyl protons of the ester group (-OCH₃).

-

~3.4 ppm (s, 2H): A singlet for the methylene protons of the acetate group (-NCH₂CO-).

-

~3.3 ppm (t, 2H): A triplet for the methylene protons adjacent to the amide nitrogen in the piperazinone ring (-NH-CH₂-).

-

~3.0 ppm (t, 2H): A triplet for the methylene protons adjacent to the N-substituted nitrogen in the piperazinone ring (-N-CH₂-).

-

~2.8 ppm (s, 2H): A singlet for the methylene protons of the piperazinone ring adjacent to the carbonyl group (-CO-CH₂-).

-

Amide Proton (-NH-): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

Predicted ¹³C NMR Spectroscopy

-

~170 ppm: Carbonyl carbon of the ester group.

-

~165 ppm: Carbonyl carbon of the amide group in the piperazinone ring.

-

~52 ppm: Methyl carbon of the ester group.

-

~50-55 ppm: Methylene carbons of the piperazinone ring and the acetate group.

Predicted Infrared (IR) Spectroscopy

-

~3200-3300 cm⁻¹: N-H stretching vibration of the amide.

-

~1740 cm⁻¹: C=O stretching vibration of the ester.

-

~1650 cm⁻¹: C=O stretching vibration of the amide (Amide I band).

-

~1200-1300 cm⁻¹: C-O stretching of the ester.

Predicted Mass Spectrometry

-

[M+H]⁺: Expected at m/z 173.0921, corresponding to the protonated molecule.

Synthesis and Mechanistic Considerations

A plausible and efficient synthesis of Methyl 2-(3-oxopiperazin-1-yl)acetate involves the N-alkylation of a 3-oxopiperazine precursor. This approach offers a straightforward route to the target molecule.

Proposed Synthetic Pathway

Caption: Proposed synthesis of Methyl 2-(3-oxopiperazin-1-yl)acetate.

Step-by-Step Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of 3-oxopiperazine (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (Et₃N, 1.5 eq).

-

Addition of Alkylating Agent: To the stirred suspension, add methyl bromoacetate (1.1 eq) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) to facilitate the reaction. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is then concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining DMF and salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure Methyl 2-(3-oxopiperazin-1-yl)acetate.

Mechanistic Rationale

The synthesis proceeds via a standard Sₙ2 nucleophilic substitution reaction. The base deprotonates the more acidic secondary amine at the N-1 position of the 3-oxopiperazine ring, forming a nucleophilic anion. This anion then attacks the electrophilic carbon of methyl bromoacetate, displacing the bromide leaving group to form the desired N-C bond. The choice of a polar aprotic solvent like DMF or acetonitrile is crucial as it solvates the cation of the base, thereby increasing the nucleophilicity of the piperazinone anion, while not interfering with the Sₙ2 reaction.

Reactivity and Potential for Further Functionalization

Methyl 2-(3-oxopiperazin-1-yl)acetate is a versatile intermediate for further chemical modifications.

-

Hydrolysis of the Ester: The methyl ester can be readily hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to yield the corresponding carboxylic acid, (3-oxopiperazin-1-yl)acetic acid. This carboxylic acid provides a handle for amide bond formation, allowing for the coupling of various amines and extending the molecular framework.

-

Reduction of the Amide: The amide carbonyl can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to the corresponding piperazine derivative.

-

Functionalization at N-4: The secondary amine at the N-4 position is available for a variety of chemical transformations, including acylation, alkylation, and reductive amination, enabling the introduction of diverse substituents to modulate the compound's properties.

Applications in Drug Discovery and Development

The 3-oxopiperazine scaffold is a component of numerous biologically active compounds. The functional handles present in Methyl 2-(3-oxopiperazin-1-yl)acetate make it a valuable building block for the synthesis of compound libraries for high-throughput screening. Potential therapeutic areas where derivatives of this compound could be explored include:

-

Oncology: As a scaffold for kinase inhibitors.

-

Neuroscience: In the development of ligands for central nervous system receptors.

-

Infectious Diseases: As a core for novel antibacterial or antiviral agents.

The ability to readily diversify the structure at both the N-1 and N-4 positions allows for a systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

Methyl 2-(3-oxopiperazin-1-yl)acetate, while not extensively characterized in the literature, holds significant potential as a versatile intermediate in medicinal chemistry. This guide provides a foundational understanding of its predicted chemical properties, a plausible synthetic route with mechanistic insights, and an overview of its potential applications. Further experimental investigation into this compound is warranted to fully elucidate its chemical behavior and unlock its potential in the development of new therapeutic agents.

References

Sources

Spectroscopic Data for Methyl 2-(3-oxopiperazin-1-yl)acetate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-(3-oxopiperazin-1-yl)acetate, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. In the absence of extensive publicly available experimental data for this specific molecule, this document serves as a predictive and instructional resource for researchers. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, and drawing upon spectral data from closely related analogues, we present a robust framework for the identification and structural elucidation of this compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel heterocyclic entities.

Introduction: The Significance of Methyl 2-(3-oxopiperazin-1-yl)acetate

Methyl 2-(3-oxopiperazin-1-yl)acetate belongs to the 2-oxopiperazine class of N-heterocycles, which are recognized as privileged structures in medicinal chemistry. The 2-oxopiperazine core is a versatile scaffold that can be readily functionalized to generate libraries of compounds with diverse biological activities. The incorporation of the methyl acetate moiety at the N-1 position introduces a key pharmacophoric element and a handle for further chemical modification.

Accurate and unambiguous structural confirmation is a cornerstone of chemical research and drug development. Spectroscopic techniques are the primary tools for achieving this, providing a detailed fingerprint of a molecule's atomic and electronic structure. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the ¹H NMR, ¹³C NMR, Mass, and IR spectra for Methyl 2-(3-oxopiperazin-1-yl)acetate.

Synthesis and Structural Context

While a specific, detailed synthesis for Methyl 2-(3-oxopiperazin-1-yl)acetate is not widely published, its synthesis can be logically inferred from established methods for related 2-oxopiperazines. A plausible synthetic route would involve the cyclocondensation of an N-substituted ethylenediamine derivative with a suitable C2 synthon. For instance, the reaction of ethylenediamine with an appropriate ester of a dicarboxylic acid can form the 2-oxopiperazine ring. Subsequent N-alkylation at the 1-position with methyl bromoacetate would yield the target compound.

Understanding the synthetic pathway is crucial for spectroscopic analysis as it informs the potential impurities and side-products that may be present in a sample. For example, incomplete cyclization or dialkylation products could be potential contaminants.

Caption: Plausible synthetic pathway for Methyl 2-(3-oxopiperazin-1-yl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of Methyl 2-(3-oxopiperazin-1-yl)acetate is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar N-substituted piperazines and acetate derivatives.[1][2][3]

Table 1: Predicted ¹H NMR Data for Methyl 2-(3-oxopiperazin-1-yl)acetate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.70 | Singlet | 3H | -OCH₃ | Typical for methyl esters. |

| ~ 3.45 | Singlet | 2H | -N-CH₂-COOCH₃ | Methylene protons adjacent to an ester and a nitrogen atom. |

| ~ 3.30 | Triplet | 2H | -N-CH₂-CH₂-NH- | Methylene protons on the piperazine ring adjacent to the NH group. |

| ~ 3.00 | Triplet | 2H | -CO-N-CH₂-CH₂- | Methylene protons on the piperazine ring adjacent to the amide nitrogen. |

| ~ 2.80 | Singlet | 2H | -CO-CH₂-N- | Methylene protons on the piperazine ring adjacent to the carbonyl group. |

| ~ 6.50 | Broad Singlet | 1H | -NH- | Amide proton, often broad due to quadrupole broadening and exchange. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.

-

Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for Methyl 2-(3-oxopiperazin-1-yl)acetate

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170.0 | -COO- | Ester carbonyl carbon. |

| ~ 165.0 | -CO-N- | Amide carbonyl carbon. |

| ~ 52.0 | -OCH₃ | Methyl ester carbon. |

| ~ 55.0 | -N-CH₂-COOCH₃ | Methylene carbon of the acetate group. |

| ~ 50.0 | -CO-N-CH₂- | Methylene carbon adjacent to the amide nitrogen. |

| ~ 48.0 | -CO-CH₂-N- | Methylene carbon adjacent to the carbonyl group. |

| ~ 45.0 | -N-CH₂-CH₂-NH- | Methylene carbon adjacent to the NH group. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR, although a higher concentration may be beneficial.

-

Instrument Setup: Record the spectrum on the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrum

For Methyl 2-(3-oxopiperazin-1-yl)acetate (C₇H₁₂N₂O₃), the expected molecular weight is 172.18 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at an m/z of 173.19.

Table 3: Predicted ESI-MS Data for Methyl 2-(3-oxopiperazin-1-yl)acetate

| m/z | Ion |

| 173.19 | [M+H]⁺ |

| 195.17 | [M+Na]⁺ |

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide characteristic fragment ions. The fragmentation of piperazine derivatives is often characterized by cleavage of the C-N bonds within the ring and the bonds to the substituents.[4][5]

Predicted Fragmentation Pathways:

-

Loss of the methoxycarbonyl group (-•COOCH₃): This would result in a fragment ion at m/z 114.

-

Cleavage of the piperazine ring: This can lead to a variety of smaller fragment ions, providing further structural information.

Caption: Predicted major fragmentation pathways for Methyl 2-(3-oxopiperazin-1-yl)acetate.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrument Setup: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire a full scan mass spectrum in positive ion mode. For fragmentation analysis, perform a product ion scan on the [M+H]⁺ ion.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the functional groups present in a molecule.

Predicted IR Spectrum

The IR spectrum of Methyl 2-(3-oxopiperazin-1-yl)acetate will be dominated by absorptions from the carbonyl groups and the N-H bond.[6]

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium, Broad | N-H stretch (amide) |

| ~ 2950 | Medium | C-H stretch (aliphatic) |

| ~ 1740 | Strong | C=O stretch (ester) |

| ~ 1680 | Strong | C=O stretch (amide) |

| ~ 1200 | Strong | C-O stretch (ester) |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire a background spectrum followed by the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic characterization of Methyl 2-(3-oxopiperazin-1-yl)acetate is a critical step in its synthesis and application in drug discovery. This technical guide has provided a detailed predictive analysis of its ¹H NMR, ¹³C NMR, mass, and IR spectra based on established spectroscopic principles and data from analogous compounds. The experimental protocols outlined herein offer a practical framework for researchers to obtain and interpret high-quality spectroscopic data for this and related molecules. The provided tables of predicted spectral data and the illustrative diagrams of workflows and fragmentation pathways serve as a valuable reference for the structural elucidation of this important heterocyclic compound.

References

-

AIP Publishing. (n.d.). The Infrared Spectra of N-Acetylglycine and Diketopiperazine in Polarized Radiation at 25° and at -185°C. Retrieved from [Link]

-

David Publishing. (n.d.). The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

CORE. (n.d.). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) 500 MHz 1 H– 13 C HSQC spectrum of the ethyl acetate extract of.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

-

Indian Journal of Pure & Applied Physics. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Preparation, Infrared Spectra, Electronic Spectra, and Magnetic Moments of Copper(II) Complexes of N-Acetylglycine and Their Amine Adducts. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data Table of Contents. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Retrieved from [Link]

-

Arkivoc. (n.d.). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(3-oxopiperazin-2-yl)acetate. Retrieved from [Link]

-

MDPI. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

-

De Gruyter. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link] बेसिक-1h-and-13c-nmr-spectroscopy/html

-

PubChemLite. (n.d.). Ethyl 2-(3-oxopiperazin-2-yl)acetate (C8H14N2O3). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0243942). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(2-ethyl-3-oxopiperazin-1-yl)acetate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl Acetate. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl Acetate. Retrieved from [Link]

Sources

- 1. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 5. researchgate.net [researchgate.net]

- 6. Piperazine(110-85-0) IR Spectrum [m.chemicalbook.com]

An In-Depth Technical Guide to Methyl 2-(3-oxopiperazin-1-yl)acetate (CAS Number 1039843-84-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(3-oxopiperazin-1-yl)acetate is a heterocyclic compound featuring a 3-oxopiperazine core, a scaffold of significant interest in medicinal chemistry. The 3-oxopiperazine motif is recognized as a "privileged substructure," appearing in a variety of biologically active molecules. This guide provides a comprehensive technical overview of Methyl 2-(3-oxopiperazin-1-yl)acetate, including its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, analytical characterization methods, and a discussion of its potential applications in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers utilizing this and similar compounds as building blocks for novel therapeutic agents.

Introduction: The Significance of the 3-Oxopiperazine Scaffold

The piperazine ring is a ubiquitous feature in pharmaceuticals, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and central nervous system effects.[1] The incorporation of an oxo group to form a 3-oxopiperazine creates a constrained peptide mimic, which can be instrumental in the design of inhibitors for protein-protein interactions.[2] This structural motif is found in compounds developed as potential treatments for a range of conditions, from obesity and pain to viral infections.[3][4][5] Methyl 2-(3-oxopiperazin-1-yl)acetate, with its reactive ester functional group, serves as a versatile intermediate for the synthesis of more complex molecules, allowing for the exploration of diverse chemical space in the quest for new drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-(3-oxopiperazin-1-yl)acetate is provided in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 1039843-84-9 | Multiple sources |

| Molecular Formula | C₇H₁₂N₂O₃ | [6] |

| Molecular Weight | 172.18 g/mol | [6] |

| IUPAC Name | methyl 2-(3-oxopiperazin-1-yl)acetate | [7] |

| Appearance | Solid (predicted) | |

| InChI Key | PUOQMDOAXJSKPO-UHFFFAOYSA-N | [6] |

Synthesis of Methyl 2-(3-oxopiperazin-1-yl)acetate: A Proposed Pathway

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of Methyl 2-(3-oxopiperazin-1-yl)acetate.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization for yield and purity.

Step 1: Synthesis of 3-Oxopiperazine

-

To a round-bottom flask equipped with a reflux condenser, add ethylenediamine (1.0 eq) and methyl glycinate (1.0 eq) in a suitable solvent such as ethanol.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude 3-oxopiperazine may be purified by recrystallization or column chromatography.

Step 2: Synthesis of Methyl 2-(3-oxopiperazin-1-yl)acetate

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-oxopiperazine (1.0 eq) from Step 1 in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a suitable base, for instance, potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl bromoacetate (1.1-1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, or gently heat to 50-60 °C to drive the reaction to completion. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the addition of water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield Methyl 2-(3-oxopiperazin-1-yl)acetate.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized Methyl 2-(3-oxopiperazin-1-yl)acetate. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the piperazine ring, the methylene group of the acetate moiety, and the methyl ester protons. The chemical shifts and coupling patterns will be indicative of the compound's structure. For N,N'-substituted piperazines, dynamic NMR behavior, such as broadened signals at room temperature, may be observed due to rotamers.[8][9]

-

¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbonyl carbons of the amide and ester groups, as well as the various methylene and methyl carbons in the molecule.[10]

General NMR Protocol:

-

Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[11]

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the compound.

Representative HPLC Protocol:

Since the 3-oxopiperazine core lacks a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary for sensitive UV detection, particularly for trace analysis.[6][7] For purity assessment of the bulk material, a less sensitive UV wavelength or an alternative detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be employed.

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[6]

-

Mobile Phase: A gradient of acetonitrile and water, or an isocratic mixture such as Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 35 °C.[7]

-

Injection Volume: 10 µL.[7]

-

Detection: UV detector, wavelength dependent on the derivative or compound's absorbance.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through fragmentation patterns.[12][13]

Expected Fragmentation:

In Electrospray Ionization (ESI) mass spectrometry, Methyl 2-(3-oxopiperazin-1-yl)acetate is expected to be observed as the protonated molecule [M+H]⁺. Fragmentation may involve cleavage of the ester group and opening of the piperazine ring.

General MS Protocol:

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

-

Acquire the mass spectrum in positive ion mode.

Biological and Research Applications

While specific biological activities for Methyl 2-(3-oxopiperazin-1-yl)acetate have not been reported in the literature, its structural components suggest significant potential as a key intermediate in drug discovery.

A Versatile Scaffold for Medicinal Chemistry

The 3-oxopiperazine core is a valuable starting point for the synthesis of diverse compound libraries. The secondary amine at the 4-position and the methyl ester provide two points for chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Caption: Potential derivatization pathways for Methyl 2-(3-oxopiperazin-1-yl)acetate.

Potential Therapeutic Areas

Based on the known biological activities of other 3-oxopiperazine derivatives, compounds synthesized from Methyl 2-(3-oxopiperazin-1-yl)acetate could be investigated for a variety of therapeutic applications, including:

-

Antiviral Agents: The 2-oxopiperazine scaffold has been identified as a potent inhibitor of the dengue virus.[5]

-

Antiobesity Agents: Trisubstituted 2-oxopiperazines have been developed as melanocortin-4 receptor (MC4R) agonists.[3]

-

Analgesics and Antiepileptics: Oxopiperazine derivatives have been patented for the treatment of pain and epilepsy, potentially through modulation of sodium and calcium channels.[4]

-

Oncology: The piperazine motif is a key component of numerous kinase inhibitors used in cancer therapy.[14]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for Methyl 2-(3-oxopiperazin-1-yl)acetate is not widely available. However, based on the hazard classifications of the structurally similar Methyl 2-(3-oxopiperazin-2-yl)acetate, the following precautions should be taken:

-

Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat when handling this compound.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Methyl 2-(3-oxopiperazin-1-yl)acetate is a valuable chemical intermediate with significant potential for application in drug discovery and development. Its 3-oxopiperazine core provides a rigid scaffold that can be readily functionalized to generate libraries of diverse compounds for screening against various biological targets. This guide has provided a comprehensive overview of its properties, a proposed synthetic route, and analytical methodologies to aid researchers in their work with this and related compounds. The continued exploration of derivatives of this scaffold is a promising avenue for the discovery of novel therapeutics.

References

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). Ovid. Retrieved from [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). PubMed. Retrieved from [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (2024). ResearchGate. Retrieved from [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

-

Discovery of Orally Bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 Receptor Agonists as Potential Antiobesity Agents. (2008). PubMed. Retrieved from [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues. (n.d.). Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]

-

Calculated and experimental NMR chemical shifts of 2. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). National Center for Biotechnology Information. Retrieved from [Link]

-

Derivatized Oxopiperazine Rings from Amino Acids. (2018). ResearchGate. Retrieved from [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). (n.d.). Human Metabolome Database. Retrieved from [Link]

- Oxopiperazine derivatives for the treatment of pain and epilepsy. (2012). Google Patents.

-

Discovery of 2-oxopiperazine dengue inhibitors by scaffold morphing of a phenotypic high-throughput screening hit. (2017). PubMed. Retrieved from [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). ResearchGate. Retrieved from [Link]

- A method for preparing methyl (z)-3-[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl] amino]phenyl]amino]phenylmethylene)-oxindole-6-carboxylate (intedanib, nintedanib). (2017). Google Patents.

- Synthesis of 3-(5-amino-2-methyl-4-oxoquinazolin-3(4h)-yl) piperidine-2,6-dione. (2015). Google Patents.

- WO 2014/188453 A2. (2014). Google Patents.

- 3-z- 1-(4-(n-((4-methyl-piperazin-1-yl)-methylcarbonyl)-n-me thyl-amino)-anilino)-1-phenyl-methylene -6-methoxycarbonyl-2 -indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition. (n.d.). Google Patents.

-

Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. Retrieved from [Link]

-

Accurate measurement of methyl 13C chemical shifts by solid-state NMR for the determination of protein side chain conformation: the influenza a M2 transmembrane peptide as an example. (2009). PubMed. Retrieved from [Link]

- Pyrazolopyridine derivative having glp-1 receptor agonist effect. (2023). Google Patents.

-

Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Substituted[6][11][12]triazolo[4,3-a]pyrazines as selective NK-3 receptor antagonists. (2016). Google Patents. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF - Google Patents [patents.google.com]

- 5. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]

- 6. jocpr.com [jocpr.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Accurate measurement of methyl 13C chemical shifts by solid-state NMR for the determination of protein side chain conformation: the influenza a M2 transmembrane peptide as an example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ovid.com [ovid.com]

- 13. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. EP1527047B1 - 3-z- 1-(4-(n-((4-methyl-piperazin-1-yl)-methylcarbonyl)-n-me thyl-amino)-anilino)-1-phenyl-methylene -6-methoxycarbonyl-2 -indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition - Google Patents [patents.google.com]

structural analogs of Methyl 2-(3-oxopiperazin-1-YL)acetate

An In-depth Technical Guide: Structural Analogs of Piperazinone-Based Scaffolds: A Focus on Methyl 2-(3-oxopiperazin-1-YL)acetate

Executive Summary

The piperazine and piperazinone moieties are foundational scaffolds in modern medicinal chemistry, recognized as "privileged structures" due to their prevalence in a wide array of therapeutic agents.[1][2][3] Their unique six-membered heterocyclic structure, containing two nitrogen atoms, provides a versatile framework that allows for precise modification to tune both pharmacokinetic and pharmacodynamic properties.[1][3][4][5] This guide focuses on the , a representative of the piperazinone class. We will explore the rationale behind analog design, key synthetic methodologies, the diverse pharmacological landscape of these compounds, and the critical analytical techniques required for their characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of the piperazinone core in designing next-generation therapeutics.

Part 1: The 3-Oxopiperazine Core: A Privileged Scaffold

Introduction to the Core Molecule and Its Isomers

The central topic of this guide is Methyl 2-(3-oxopiperazin-1-YL)acetate (CAS: 1039843-84-9).[6] This molecule features a 3-oxopiperazine ring, which is essentially a cyclic amide, with a methyl acetate group attached to the N1 nitrogen atom. It is critical to distinguish this from its structural isomer, Methyl 2-(3-oxopiperazin-2-yl)acetate (CAS: 89852-17-5), where the acetate group is attached to the C2 carbon.[7][8] While structurally similar, the point of attachment fundamentally alters the molecule's chemical properties and potential biological interactions. This guide will use the 3-oxopiperazine ring as the central scaffold, exploring modifications inspired by both isomers and the broader class of piperazine derivatives.

Physicochemical Properties and Structural Features

The 3-oxopiperazine core imparts a unique combination of properties that are highly advantageous in drug design. The two nitrogen atoms offer sites for hydrogen bonding and can be substituted to modulate solubility, lipophilicity, and target engagement.[3][4] The inherent rigidity of the ring system, compared to open-chain analogs, can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[4]

| Property | Value (for Methyl 2-(3-oxopiperazin-2-yl)acetate) | Reference |

| Molecular Formula | C₇H₁₂N₂O₃ | [8] |

| Molecular Weight | 172.18 g/mol | [8] |

| InChIKey | IPEHBEGTVNYMPV-UHFFFAOYSA-N | [8] |

| Hydrogen Bond Donors | 2 | [8] |

| Hydrogen Bond Acceptors | 3 | [8] |

| LogP (Calculated) | -1.2 | [8] |

Note: Data for the specific 1-YL isomer is less prevalent in public databases; data for the 2-YL isomer is provided for representative purposes.

Significance in Drug Design

The piperazine scaffold is a cornerstone of drug discovery, found in numerous approved drugs targeting a vast range of diseases, including CNS disorders, cancer, cardiovascular conditions, and infectious diseases.[2][9][10] Slight modifications to the substitution pattern on the piperazine nucleus can lead to significant differences in medicinal potential.[2] This structural versatility allows chemists to create large libraries of compounds for screening and to fine-tune the properties of lead compounds to optimize efficacy and safety profiles.[11][12] The piperazinone core, as a peptidomimetic, can mimic residues like proline in bioactive peptides, making it a valuable building block for developing inhibitors of protein-protein interactions.[13]

Part 2: Design and Synthesis of Structural Analogs

Rationale for Analog Design: A Structure-Activity Relationship (SAR) Perspective

The design of analogs is driven by the need to understand and optimize the Structure-Activity Relationship (SAR). By systematically modifying different parts of the core structure, researchers can probe the interactions with a biological target and enhance desired properties. For piperazinone derivatives, key considerations include:

-

Target Affinity and Selectivity: Introducing substituents that form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein can increase binding affinity and selectivity over off-targets.

-

Pharmacokinetic Profile (ADME): Modifications can improve Absorption, Distribution, Metabolism, and Excretion. For instance, adding a lipophilic group can enhance blood-brain barrier permeability, while introducing polar groups can increase aqueous solubility.[3][13]

-

Reducing Toxicity: Altering the structure can mitigate off-target effects or prevent the formation of toxic metabolites.

Quantitative Structure-Activity Relationship (QSAR) studies on piperazine derivatives have shown that descriptors related to electronic properties (e.g., HOMO), dipole moment, and molecular shape are critical in determining biological activity.[14]

Key Points of Molecular Diversification

The 3-oxopiperazine scaffold offers several strategic points for chemical modification to generate a diverse library of analogs.

Caption: Key points for molecular diversification on the 3-oxopiperazine scaffold.

Synthetic Strategies and Methodologies

The synthesis of piperazinone analogs typically follows a modular approach, involving the formation of the core ring followed by functionalization.

Caption: General workflow for the synthesis and validation of piperazinone analogs.

Protocol 2.3.1: General Synthesis of the 3-Oxopiperazine Core via Cyclocondensation

This protocol describes a common method for forming the piperazinone ring, adapted from methodologies used for similar structures.[13][15]

-

Objective: To synthesize a 3-oxopiperazine scaffold from an N-substituted ethylenediamine and an α-haloacetyl halide.

-

Materials:

-

N-benzylethylenediamine

-

Chloroacetyl chloride

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

Dichloromethane (DCM) or Acetonitrile (ACN)

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Acylation: Dissolve N-benzylethylenediamine (1.0 eq) and TEA (2.2 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C.

-

Add chloroacetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the organic layer. Wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the chloroacetamide intermediate.

-

Cyclization: Dissolve the chloroacetamide intermediate (1.0 eq) in anhydrous THF.

-

Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and carefully quench with saturated ammonium chloride solution.

-

Extract with ethyl acetate, dry the combined organic layers, and concentrate. Purify the crude product by flash column chromatography to obtain the N-benzyl-3-oxopiperazine core.

-

-

Self-Validation: The identity and purity of the product must be confirmed by ¹H NMR, ¹³C NMR, and LC-MS before proceeding.

Protocol 2.3.2: N-Alkylation of the Piperazinone Core

This protocol details the introduction of a substituent at the N1 position.

-

Objective: To synthesize Methyl 2-(4-benzyl-3-oxopiperazin-1-yl)acetate.

-

Materials:

-

N-benzyl-3-oxopiperazine (from Protocol 2.3.1)

-

Methyl bromoacetate

-

Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

-

-

Procedure:

-

To a solution of N-benzyl-3-oxopiperazine (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl bromoacetate (1.2 eq) dropwise.

-

Heat the reaction to 60 °C and stir for 8-12 hours until TLC indicates consumption of the starting material.

-

Cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product via flash column chromatography.

-

-

Self-Validation: Confirm the structure of the final product using NMR and Mass Spectrometry to ensure alkylation occurred at the desired nitrogen.

Part 3: Pharmacological Landscape and Therapeutic Potential

The structural diversity of piperazinone analogs translates into a broad spectrum of biological activities.[12] This scaffold is a key component in molecules designed as anticancer, antiviral, anti-inflammatory, and CNS-active agents.[2][9][16]

-

Anticancer Agents: Piperazinone compounds have been developed as inhibitors of enzymes crucial for tumorigenesis, such as geranylgeranyltransferase I (GGTase I).[16] Their ability to induce apoptosis and inhibit cell cycle progression makes them promising candidates for oncology.[17]

-

CNS Agents: The piperazine moiety is famous for its role in CNS drugs.[18] Analogs have been designed with high affinity for dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors, acting as multi-target antipsychotics or antidepressants.[19][20] The ability to tune lipophilicity is key to achieving blood-brain barrier penetration.[13]

-

Antimicrobial Agents: Various derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative pathogens.[12][21] They represent a promising class for developing new antibiotics to combat antimicrobial resistance.

| Structural Modification | Example Therapeutic Area | Mechanistic Rationale / Key Insight | Reference |

| N1-Aryl/Heteroaryl Substitution | CNS Disorders (Antipsychotics) | Provides key interactions (e.g., π-stacking) with aromatic residues in dopamine/serotonin receptor binding sites. | [19][20] |

| N4-Large Lipophilic Group | Oncology (Anticancer) | Can occupy hydrophobic pockets in enzyme active sites (e.g., GGTase-I), leading to potent inhibition. | [16] |

| Reduction of Oxo Group | Opioid Modulation | Conversion of a piperazin-2-one to a piperazine ring was found to be critical for modulating opiate activities in dermorphin analogues. | [22] |

| Side-Chain Carboxylic Acid | Kinase Inhibition | The carboxylic acid (from ester hydrolysis) can act as a metal-chelating group, essential for binding to metalloenzymes like kinases. | [13] |

Part 4: Analytical Characterization and Quality Control

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of synthesized analogs, forming the basis of trustworthy and reproducible research.[23]

Caption: A self-validating analytical workflow for novel piperazinone analogs.

Protocol 4.3.1: Structural Characterization by NMR and Mass Spectrometry

-

Objective: To confirm the chemical structure of the synthesized analog.

-

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

LC-MS system with ESI source

-

-

Procedure:

-

NMR Sample Prep: Dissolve ~5-10 mg of the purified, dry compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

NMR Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D spectra (e.g., COSY, HSQC) to assign all protons and carbons and confirm connectivity.

-

MS Sample Prep: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL for injection.

-

MS Acquisition: Infuse the sample into the ESI-MS. Acquire the full scan mass spectrum in positive ion mode to find the [M+H]⁺ or [M+Na]⁺ adduct. The observed mass should match the calculated exact mass of the target molecule.[21]

-

-

Causality: NMR provides the carbon-hydrogen framework and connectivity, while MS confirms the molecular weight. Together, they provide unambiguous structural confirmation.

Protocol 4.3.2: Purity Assessment by HPLC-UV

-

Objective: To determine the purity of the final compound.

-

Rationale: As many piperazinone cores lack a strong UV chromophore, derivatization may be needed for sensitive detection, or analysis can be performed at low wavelengths (e.g., 210-220 nm) if the amide bond provides sufficient absorbance.[23]

-

Instrumentation:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

-

Procedure:

-

Method Development: Develop a gradient method using mobile phases such as water (with 0.1% TFA or formic acid) and acetonitrile (with 0.1% TFA or formic acid). A typical gradient might run from 5% to 95% acetonitrile over 20 minutes.

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

-

Injection: Inject 5-10 µL of the sample onto the column.

-

Data Analysis: Monitor the chromatogram at a suitable wavelength. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A compound is generally considered pure for biological screening if it is >95%.

-

-

Trustworthiness: A PDA detector is superior to a single-wavelength UV detector as it allows for peak purity analysis by comparing spectra across the entire peak, helping to identify co-eluting impurities.

Part 5: Future Perspectives and Conclusion

The 3-oxopiperazine scaffold, exemplified by Methyl 2-(3-oxopiperazin-1-YL)acetate, remains a highly fertile ground for drug discovery. Its synthetic tractability and proven success in a multitude of therapeutic areas ensure its continued relevance.[1][24] Future research will likely focus on several key areas:

-

Novel Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally friendly synthetic routes, such as C-H functionalization and photoredox catalysis, will accelerate the discovery process.[25][26]

-

New Biological Targets: As our understanding of disease biology grows, these scaffolds will be applied to novel targets, including protein-protein interactions and allosteric modulation sites.

-

Diversity-Oriented Synthesis: Combining the piperazinone core with other privileged fragments using multicomponent reactions will unlock novel chemical space and potentially lead to compounds with entirely new pharmacological profiles.[20]

References

-

Rathi, A. K., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert Opinion on Therapeutic Patents, 26(7), 777-97. [Link]

-

Yamashita, T., et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-9. [Link]

-

Rathi, A. K., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert Opinion on Therapeutic Patents. [Link]

- Google Patents.

- Google Patents. Piperazino derivatives and methods for their manufacture. US2985654A.

-

Rathi, A. K., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Taylor & Francis Online. [Link]

-

PubChem. Methyl 2-(3-oxopiperazin-2-yl)acetate. CID 2998378. [Link]

-

Srujana, K., et al. (2016). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology. [Link]

-

Faizan, M., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

-

Wang, Y., et al. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. European Journal of Medicinal Chemistry, 44(11), 4367-75. [Link]

-

Kumar, R., et al. (2023). Recently Adopted Synthetic Protocols for Piperazines: A Review. ResearchGate. [Link]

-

Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. [Link]

-

Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. [Link]

-

Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett. [Link]

-

Rathi, A. K., et al. (2021). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

-

Li, W., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5228-32. [Link]

-

Ayurlog. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]

-

Carlino, C., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2963-2973. [Link]

-

Medvedeva, S. M., et al. (2014). The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. Journal of Chemistry and Chemical Engineering. [Link]

-

Bari, D. G., et al. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

-

Gueret, R., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 431-443. [Link]

-

Butini, S., et al. (2013). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Combinatorial Science, 15(12), 671-83. [Link]

- CoLab. Fused and Substituted Piperazines as Anticancer Agents: A Review.

-

Gueret, R., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Vrije Universiteit Amsterdam. [Link]

-

S, B., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. [Link]

-

Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. ResearchGate. [Link]

-

Ünver, Y., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 14(1), 10738. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 2-(3-oxopiperazin-1-yl)acetate | CAS: 1039843-84-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. Methyl 2-(3-oxopiperazin-2-yl)acetate | CymitQuimica [cymitquimica.com]

- 8. Methyl 2-(3-oxopiperazin-2-yl)acetate | C7H12N2O3 | CID 2998378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Methyl [1-(4-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate (1009677-01-3) for sale [vulcanchem.com]

- 14. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. thieme-connect.com [thieme-connect.com]

- 16. mtec-sc.org [mtec-sc.org]

- 17. Fused and Substituted Piperazines as Anticancer Agents: A Review | CoLab [colab.ws]

- 18. ijrrjournal.com [ijrrjournal.com]

- 19. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 21. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity [iris.unibas.it]

- 22. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. benthamdirect.com [benthamdirect.com]

- 25. Piperazine synthesis [organic-chemistry.org]

- 26. mdpi.com [mdpi.com]

reactivity of the oxopiperazine ring in acetate derivatives

An In-Depth Technical Guide to the Reactivity of the Oxopiperazine Ring in Acetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxopiperazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique combination of a lactam (cyclic amide) and a secondary amine within a six-membered ring imparts a distinct profile of chemical reactivity, conformational rigidity, and biological activity. This guide provides a comprehensive technical overview of the reactivity of the 2-oxopiperazine ring system, with a particular focus on its acetate derivatives. We will delve into the electronic properties governing its reactivity, explore key transformations at the nitrogen and carbonyl centers, and provide field-proven experimental protocols for core reactions. This document is intended to serve as a practical resource for researchers engaged in the synthesis and derivatization of oxopiperazine-based compounds.

The 2-Oxopiperazine Core: A Structural and Electronic Overview

The 2-oxopiperazine ring, also known as piperazin-2-one, is a saturated six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2.[1][2][3][4] This arrangement creates a fascinating interplay of functional groups that dictates the molecule's overall reactivity.

-

The Amide Moiety (N1-C2=O): The amide group within the ring is a key determinant of its properties. The lone pair of electrons on the N1 nitrogen is delocalized into the carbonyl group through resonance. This resonance has two major consequences:

-

It renders the N1 nitrogen significantly less basic and nucleophilic compared to a typical secondary amine.

-

It planarizes the N1-C2-C3 region of the ring, influencing its conformational preferences.

-

-

The Amine Moiety (N4): The N4 nitrogen behaves as a typical secondary amine. Its lone pair is localized, making it the primary center of basicity and nucleophilicity in the molecule. This site is readily susceptible to reactions with electrophiles.

-

Influence of an Acetate Substituent: The reactivity of the oxopiperazine ring can be modulated by the placement of an acetate group.

-

N4-Acetate Derivative: An acetate group on the N4 nitrogen, forming an N-acyl derivative, will significantly decrease the nucleophilicity of the N4 nitrogen due to the electron-withdrawing nature of the acetyl group.

-

C-Substituted Acetate: An acetate group attached to one of the ring carbons, for instance, as in methyl (3-oxopiperazin-2-ylidene)acetate, introduces further complexity, including the potential for tautomerization and reactions involving the acetate moiety itself.[5]

-